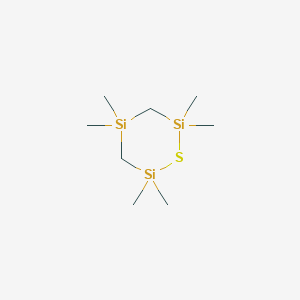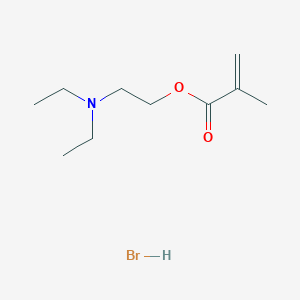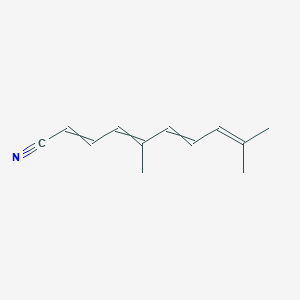
Triphenylmethyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylmethyl octanoate is an organic compound that belongs to the ester family. It is formed by the esterification of triphenylmethanol with octanoic acid. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylmethyl octanoate typically involves the esterification reaction between triphenylmethanol and octanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Triphenylmethanol+Octanoic AcidAcid CatalystTriphenylmethyl Octanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Triphenylmethyl octanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
Triphenylmethyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is used in studies involving lipid metabolism and enzyme activity.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of triphenylmethyl octanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases, releasing triphenylmethanol and octanoic acid. These products can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Triphenylmethyl acetate
- Triphenylmethyl butyrate
- Triphenylmethyl hexanoate
Comparison
Triphenylmethyl octanoate is unique due to its longer carbon chain compared to similar compounds like triphenylmethyl acetate and triphenylmethyl butyrate. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and altered reactivity. These differences make this compound suitable for specific applications where longer carbon chains are advantageous.
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research Its unique chemical properties and stability make it a valuable reagent in organic synthesis, biology, medicine, and industry
Properties
CAS No. |
96287-05-7 |
|---|---|
Molecular Formula |
C27H30O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
trityl octanoate |
InChI |
InChI=1S/C27H30O2/c1-2-3-4-5-15-22-26(28)29-27(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-21H,2-5,15,22H2,1H3 |
InChI Key |
QFERHLNMKIOWSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


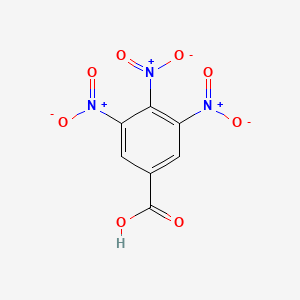
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
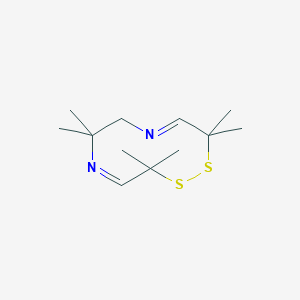
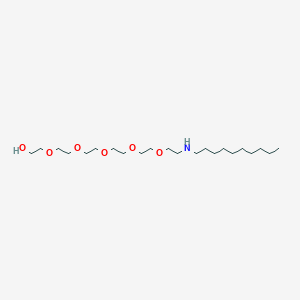

![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
![4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine](/img/structure/B14360198.png)
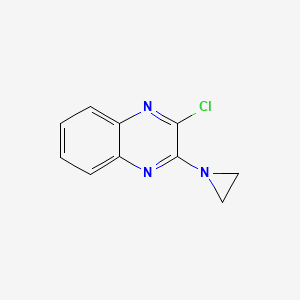
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
